molecular formula C9H14N2S B1528654 4-(5-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 1249151-01-6

4-(5-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B1528654
CAS No.: 1249151-01-6
M. Wt: 182.29 g/mol
InChI Key: QWPOVXNYRVOVQQ-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic organic compound that features a thiazole ring fused with a piperidine ring. The thiazole ring contains sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 5-methyl-2-thiazolamine with piperidine under specific conditions. One common method includes:

    Starting Materials: 5-methyl-2-thiazolamine and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

4-(5-Methyl-1,3-thiazol-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1,3-thiazol-2-yl)piperidine
  • 4-(5-Ethyl-1,3-thiazol-2-yl)piperidine
  • 4-(5-Methyl-1,3-thiazol-2-yl)morpholine

Uniqueness

4-(5-Methyl-1,3-thiazol-2-yl)piperidine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the piperidine ring also contributes to its distinct pharmacological profile compared to other thiazole derivatives.

Properties

IUPAC Name

5-methyl-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPOVXNYRVOVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249151-01-6
Record name 4-(5-methyl-1,3-thiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 2
4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 3
4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 4
4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 5
4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 6
4-(5-Methyl-1,3-thiazol-2-yl)piperidine

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